molecular formula C10H7N5O B1436625 3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114306-16-0

3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1436625
M. Wt: 213.2 g/mol
InChI Key: OVYUDMXZLUQNFP-UHFFFAOYSA-N
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Description

“3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a synthesized compound. It’s part of a broader class of compounds known as triazolopyrimidines, which have been widely studied due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of “3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is C10H7N5O, and its molecular weight is 213.2 g/mol. The structure of this compound and similar ones can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

In the synthesis of related compounds, the anions generated from the starting materials with sodium hydride (NaH) underwent aromatization to give the 3H-1, 2, 3-triazolo [4, 5-d]pyrimidine-7-carbonitriles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Researchers have developed a solution-phase parallel synthetic method for creating 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This method involves aza-Wittig reactions and is significant in synthetic chemistry due to its efficiency and parallel processing capabilities (Sun, Chen, & Yang, 2011).
  • The crystal structure of a compound within this chemical class, specifically 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was determined using single-crystal X-ray diffraction. This research offers valuable insights into the molecular conformation and structural properties of these compounds (Zhao, 2005).

Synthesis Variations and Reactions

  • The synthesis and tautomerization of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines have been explored, highlighting the chemical versatility and potential for different structural configurations in this class of compounds (Desenko et al., 2006).
  • A study on the synthesis and regioselective N- and O-alkylation of these compounds demonstrated variations in chemical reactions under different conditions, showing the adaptability of these compounds for various synthetic purposes (Islam, Ashida, & Nagamatsu, 2008).

Future Directions

Triazolopyrimidines, including “3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”, have attracted significant interest due to their diverse pharmacological activities. Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

3-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYUDMXZLUQNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
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3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Citations

For This Compound
3
Citations
АВ Больбут, CВ Кемський, ВC Толмачова, МВ Вовк
Number of citations: 0
АВ Больбут, СВ Кемський, ВС Толмачова… - Журнал органічної та …, 2012 - elibrary.ru
Алкилированием 3-метилизоксазоло [5, 4-d] пиримидин-4 (5Н)-она и 3-фенил-3, 6-дигидро-7Н-1, 2, 3-триазоло [4, 5-d] пиримидин-7-она α-хлорацетофенонами …
Number of citations: 1 elibrary.ru
АВ Больбут, СВ Кемський… - Журнал органічної …, 2012 - dspace.nbuv.gov.ua
Алкілуванням 3-метилізоксазоло[5,4-d]піримідин-4(5Н)-ону та 3-феніл-3,6-дигідро-7Н-1,2,3-триазоло[4,5-d]піримідин-7-ону α-хлороацетофенонами синтезовані відповідні 5-…
Number of citations: 2 dspace.nbuv.gov.ua

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